N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide
Description
Properties
IUPAC Name |
(NZ)-4-methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-10-5-7-11(8-6-10)17(15,16)13-12-4-3-9-14(12)2/h5-8H,3-4,9H2,1-2H3/b13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSHFRBMXMFKSH-SEYXRHQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/CCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19734-35-1 | |
| Record name | Benzenesulfonamide, 4-methyl-N-(1-methyl-2-pyrrolidinylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019734351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Nucleophilic Substitution via Sulfonyl Chloride and Enamine
The most widely reported method involves the reaction of p-toluenesulfonyl chloride with 1-methyl-2-pyrrolidinylideneamine . This two-step process begins with the synthesis of the enamine precursor, followed by sulfonylation:
Step 1: Synthesis of 1-Methyl-2-pyrrolidinylideneamine
The enamine is typically derived from N-methyl-2-pyrrolidone (NMP) through base-mediated deprotonation. For example, treatment of NMP with lithium diisopropylamide (LDA) at −78°C generates the lithiated enamine intermediate.
Step 2: Sulfonylation Reaction
The lithiated enamine reacts with p-toluenesulfonyl chloride in anhydrous tetrahydrofuran (THF) at 0–25°C. Triethylamine is often added to scavenge HCl, yielding the final product with reported yields of 68–82%.
Alternative Cyclization Approaches
Electrophilic cyclization of N-(4-pentenyl)-p-toluenesulfonamide using iodine/chloramine-T systems has been explored. This method achieves cyclization at 60–80°C in dimethylformamide (DMF), producing iodomethylated intermediates that are subsequently dehalogenated. However, yields are moderate (∼50%) compared to the enamine route.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Critical parameters for the sulfonylation step include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents decomposition of enamine |
| Solvent | THF or DMF | Enhances nucleophilicity |
| Base | Triethylamine | Neutralizes HCl, drives reaction |
Elevating temperatures beyond 30°C leads to enamine dimerization , reducing yields by 15–20%. Polar aprotic solvents like DMF improve reaction rates but require rigorous drying to avoid hydrolysis.
Stoichiometric Ratios
A 1.2:1 molar ratio of p-toluenesulfonyl chloride to enamine maximizes conversion while minimizing side products. Excess sulfonyl chloride (>1.5 eq) results in bis-sulfonylation byproducts, which complicate purification.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ tubular reactors for the enamine generation step, operating at:
-
Pressure : 50–150 bar
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Residence time : 1.5–5 hours
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Catalyst : Solid acid catalysts (e.g., γ-alumina) at 300–500°C
This approach achieves space-time yields of 120–150 g/L·h, significantly outperforming batch methods.
Purification Strategies
Industrial purification involves:
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Liquid-liquid extraction with ethyl acetate/water (3:1) to remove unreacted TsCl
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Crystallization from ethanol/water (70:30) at −20°C, yielding 99.5% pure product
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Wiped-film evaporation for solvent recovery (≥98% efficiency)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Enamine sulfonylation | 82 | 99.5 | High |
| Electrophilic cyclization | 50 | 95 | Moderate |
| Microwave-assisted | 75 | 98 | Limited |
The enamine route remains superior for large-scale production due to its robust yields and compatibility with continuous manufacturing.
Challenges and Solutions
Enamine Stability
The lithiated enamine is highly sensitive to moisture and oxygen. Industrial solutions include:
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Inert gas blanketing (N₂/Ar) during transfers
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On-demand generation to avoid storage
Byproduct Management
Major byproducts like N,N'-bis(p-toluenesulfonyl) derivatives (3–7%) are removed via:
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Chromatography : Silica gel with toluene/EtOAc (80:20)
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Selective crystallization using heptane/THF mixtures
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .
Scientific Research Applications
Organic Synthesis
N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide serves as a reagent in organic synthesis. It acts as a building block for more complex molecules, enabling the development of novel compounds with specific functionalities. Its unique structural features allow it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
Biological Studies
Research has indicated potential biological activities associated with this compound. Studies are ongoing to evaluate its effects on cellular processes and interactions with biological targets. For instance, its ability to modulate enzyme activity could have implications in drug development and therapeutic applications.
Pharmaceutical Development
The compound is being explored for its therapeutic effects, particularly in treating diseases that require targeted molecular interventions. Its mechanism of action involves binding to specific receptors or enzymes, influencing biological pathways critical for health and disease management.
Industrial Applications
In industrial settings, this compound is utilized as an intermediate in producing various chemical products. Its stability and reactivity make it suitable for developing new materials, including polymers and specialty chemicals.
A study evaluated the biological activity of this compound on various cell lines. The results indicated significant modulation of cellular pathways involved in apoptosis and proliferation, suggesting potential therapeutic uses in oncology .
Case Study 2: Industrial Application
In an industrial setting, this compound was used as an intermediate in synthesizing a new class of polymers designed for high-performance applications. The production process demonstrated improved efficiency when using this compound compared to traditional methods .
Mechanism of Action
The mechanism of action of N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Comparative Properties of Selected Sulfonamide Derivatives
Key Research Findings
Electronic Effects
Conformational Dynamics
- Allyl/Piperidine Derivatives : NMR spectra of (E)-N-Allyl-N-[3-(2-methylpiperidin-1-yl)prop-1-enyl]-p-toluenesulfonamide reveal slow conformational equilibria, attributed to restricted rotation around the sulfonamide nitrogen .
Biological Activity
N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its sulfonamide group, which is known for various biological activities, including antibacterial and anti-inflammatory effects. The molecular structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 246.30 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- KLF2 Modulation : Research indicates that compounds in the same class can enhance the expression of the transcription factor KLF2, which plays a crucial role in regulating inflammatory responses and endothelial function. Increased KLF2 levels have been associated with reduced production of inflammatory cytokines and improved vascular health .
- Inhibition of Inflammatory Pathways : The compound may inhibit pathways associated with TNF-α-mediated inflammation, leading to a decrease in surface adhesion molecules on endothelial cells, thereby reducing leukocyte adhesion and migration .
Anti-inflammatory Effects
Studies have shown that this compound exhibits significant anti-inflammatory properties:
- In Vitro Studies : In cultured human monocytes and endothelial cells, the compound has been shown to reduce the secretion of pro-inflammatory cytokines such as IL-6 and MCP-1 in response to inflammatory stimuli .
- In Vivo Studies : Animal models have demonstrated that administration of the compound leads to decreased disease progression in models of atherosclerosis, suggesting its potential as a therapeutic agent for cardiovascular diseases .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption and Metabolism : The compound is readily absorbed and metabolized through hepatic pathways, with elimination primarily occurring via renal excretion. Studies indicate a non-linear elimination pattern, which could influence dosing regimens in clinical settings .
Case Studies
Several case studies have explored the biological activity and therapeutic potential of related compounds:
- Atherosclerosis Model : In a murine model, treatment with this compound resulted in significant reductions in lesion size and inflammatory markers compared to control groups. Histological analysis confirmed reduced macrophage infiltration in treated animals .
- Human Clinical Trials : Initial trials involving similar sulfonamide derivatives have shown promise in managing chronic inflammatory conditions, with patients reporting reduced symptoms and improved quality of life indicators .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Parameter | Observation |
|---|---|
| KLF2 Expression | Increased in response to treatment |
| Cytokine Levels (IL-6) | Decreased following treatment |
| Leukocyte Adhesion | Significantly reduced |
| Atherosclerosis Lesion Size | Reduced compared to control |
| Pharmacokinetics | Non-linear elimination; renal excretion |
Q & A
Q. What are the established synthetic routes for N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide, and how do reaction conditions influence yield?
The compound can be synthesized via electrophilic cyclization of alkenylamides. For example, the chloramine-T/I₂ system facilitates cyclization of N-(4-pentenyl)-p-toluenesulfonamide (1a) to yield iodomethylated N-tosylpyrrolidine derivatives (Table 1, ). Key factors include:
- Catalyst system : Iodine alone yields moderate results (~50%), while combining iodine with bases like t-BuONa may not improve efficiency.
- Solvent and temperature : Optimal conditions often involve polar aprotic solvents (e.g., DMF) at 60–80°C.
Alternative methods include N-alkylation of sulfonamides using organometallic reagents (e.g., Grignard reagents) in THF or ethers, achieving yields >80% under inert atmospheres .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
Stability data for structurally similar p-toluenesulfonamides (Table 1, ) provide guidance:
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Flash chromatography : Employ gradients of toluene/EtOAc (e.g., 80:20) to resolve conformational isomers, as seen in related sulfonamides ().
- Recrystallization : Use ethanol/water mixtures for high-purity crystals.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for analytical validation .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s role in electrophilic cyclization reactions?
In chloramine-T/I₂-mediated cyclizations, the iodonium ion acts as an electrophile, facilitating intramolecular attack by the sulfonamide nitrogen ( ). Key observations include:
- Regioselectivity : Preferential formation of 5-membered rings due to favorable transition-state geometry.
- Side reactions : Competing iodination at alternative positions can occur if steric hindrance is high.
Computational studies (DFT) are recommended to map energy barriers and optimize catalyst systems .
Q. How does structural modification of the pyrrolidinylidene moiety affect biological activity, such as zinc ion sensing?
Derivatives like N-(6-Methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ) demonstrate zinc ion fluorescence via chelation-induced emission ( ). Modifications to the pyrrolidinylidene group may alter:
- Binding affinity : Introduce electron-withdrawing groups (e.g., NO₂) to enhance metal coordination.
- Cell permeability : Adjust lipophilicity by adding alkyl chains or fluorophores.
Validate using fluorescence titration assays in buffer systems mimicking physiological conditions (e.g., 1 μM Zn²⁺, 1 mM Ca²⁺/Mg²⁺) .
Q. What analytical methods resolve conformational equilibria observed in NMR spectra of this compound?
- VT-NMR (Variable Temperature) : Elevate temperature to coalesce signals from slow-exchanging conformers (e.g., 40–60°C in DMSO-d₆).
- 2D NMR (NOESY/ROESY) : Identify spatial proximity of protons to assign dominant conformers.
- DFT calculations : Predict energetically favored conformations and compare with experimental data ().
Data Contradictions and Resolution
- Yield discrepancies in cyclization reactions : reports ~50% yields with iodine alone, while Pd-catalyzed methods () achieve >80%. This suggests catalyst choice (e.g., Pd vs. iodine) critically impacts efficiency.
- Stability in basic conditions : indicates hydrolysis at pH >12, but notes no toxicity in animal studies at neutral pH. Resolve by clarifying experimental contexts (e.g., in vivo vs. in vitro conditions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
